molecular formula C17H18N4O6S B14920527 1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B14920527
M. Wt: 406.4 g/mol
InChI Key: KJGQEMBWUGWVCX-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the piperazine ring.

    Coupling Reaction: The final coupling of the nitrobenzyl and nitrophenylsulfonyl groups to the piperazine core.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques are also crucial in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

    Oxidation: Oxidation of the piperazine ring or other functional groups.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or nitration reagents under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors or receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: As a precursor in the manufacture of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine
  • 1-(4-Nitrobenzyl)-4-phenylpiperazine
  • 1-(4-Nitrobenzyl)-4-(4-methylphenyl)sulfonylpiperazine

Uniqueness

1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both nitrobenzyl and nitrophenylsulfonyl groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C17H18N4O6S

Molecular Weight

406.4 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18N4O6S/c22-20(23)15-3-1-14(2-4-15)13-18-9-11-19(12-10-18)28(26,27)17-7-5-16(6-8-17)21(24)25/h1-8H,9-13H2

InChI Key

KJGQEMBWUGWVCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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